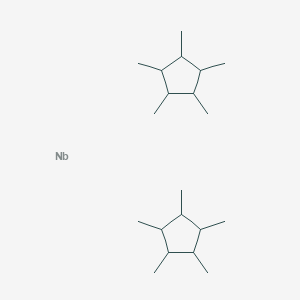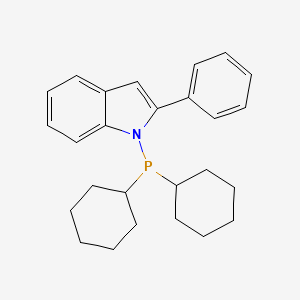
Trihydridobis(pentamethylcyclopentadienyl)niobium(V)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trihydridobis(pentamethylcyclopentadienyl)niobium(V) is an organometallic compound . It is manufactured by American Elements under the trade name AE Organometallics™ . This compound is used as a reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Molecular Structure Analysis
The linear formula for Trihydridobis(pentamethylcyclopentadienyl)niobium(V) is [ (CH 3) 5 C 5] 2 NbH 3 . The IUPAC name for this compound is niobium; 1,2,3,4,5-pentamethylcyclopentane .
Physical And Chemical Properties Analysis
Trihydridobis(pentamethylcyclopentadienyl)niobium(V) appears as a light brown powder . It is insoluble in water . The compound is air sensitive . It should be stored in an inert atmosphere at 2-8°C .
Aplicaciones Científicas De Investigación
1. Analytical Chemistry
Trihydridobis(pentamethylcyclopentadienyl)niobium(V) plays a role in analytical chemistry, particularly in the extraction and separation of niobium (Nb) and other elements like vanadium (V) and tantalum (Ta). For instance, studies have shown that certain compounds can be used for the extraction and mutual separation of V(V), Nb(V), and Ta(V) from solutions, which is crucial in analytical processes (Shete & Shinde, 1981). This application is significant in the purification and analysis of these metals.
2. Structural Chemistry
Research has been conducted on compounds containing pentamethylcyclopentadienyl niobium and tantalum complexes, particularly in the context of their structural properties. These studies involve understanding the geometry of these complexes and how they interact with small molecules like water or acetonitrile. This research is instrumental in the field of structural chemistry and materials science (Acho, Doerrer, & Lippard, 1995).
3. Medicinal Chemistry
In medicinal chemistry, specific niobium(V) complexes have been synthesized and studied for their potential applications in medicine. These include investigations into their antibacterial, antioxidant, and anticancer activities. For example, a binuclear niobium(V) complex has shown significant activity against Gram-negative bacteria and has been tested for its efficacy against human breast cancer cells (Nowzari & Khorshidi, 2018).
4. Materials Science
Trihydridobis(pentamethylcyclopentadienyl)niobium(V) and related compounds have applications in materials science, particularly in the development of new materials. For instance, niobium complexes have been used in the synthesis of niobium oxide thin films, which exhibit electrochromic properties. These materials are significant in the development of smart windows and display technologies (Ohtani, Iwai, Nishimoto, & Inui, 1994).
5. Catalysis
In the field of catalysis, niobium complexes, including those derived from trihydridobis(pentamethylcyclopentadienyl)niobium(V), have been explored for their catalytic properties. For example, niobium pentoxide and niobic acid have been used as heterogeneous acid catalysts in various types of chemical reactions, including hydrations, dehydrations, and oxidations (Siddiki et al., 2018).
Safety and Hazards
Trihydridobis(pentamethylcyclopentadienyl)niobium(V) is classified as a flammable solid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled under inert gas . Contact with air should be avoided . In case of eye contact, rinse cautiously with water for several minutes . If symptoms persist, consult a doctor .
Mecanismo De Acción
Target of Action
Trihydridobis(pentamethylcyclopentadienyl)niobium(V) is an organometallic compound Organometallic compounds are generally used as reagents, catalysts, and precursor materials in various applications .
Mode of Action
As an organometallic compound, it may interact with its targets through coordination bonds, where the metal atom (in this case, niobium) forms a bond with a carbon atom in the organic ligand .
Biochemical Pathways
Organometallic compounds can participate in various chemical reactions, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
As a general note, the effects of organometallic compounds can vary widely depending on their structure and the nature of the metal and organic components .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Trihydridobis(pentamethylcyclopentadienyl)niobium(V). For instance, the compound’s insolubility in water could affect its behavior in aqueous environments. Additionally, the compound should be handled under an inert atmosphere , suggesting that it may be sensitive to oxidation.
Propiedades
IUPAC Name |
niobium;1,2,3,4,5-pentamethylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20.Nb/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*6-10H,1-5H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTMRLFHZJSONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.[Nb] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40Nb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310494.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310501.png)
![exo-cis-(+/-)-1-(Benzyloxycarbonyl-amino-methyl)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310509.png)
![exo-cis-(+/-)-1-(1-Carboxyamido-adamantyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310517.png)
![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310531.png)
![exo-cis-(+/-)-1-(N-tert.-Butyl-carbonyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310533.png)
![N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde; 98%](/img/structure/B6310541.png)
![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310552.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310558.png)


![1-{2S)-1-[(11bR)-2,6-Bis(trimethylsilyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310590.png)
![Perallyloxycucurbit[6]uril (AOCB[6]) potassium sulfate, 94% mod](/img/structure/B6310600.png)
